molecular formula C9H12N2OS B3072600 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1016798-93-8

2-amino-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B3072600
CAS No.: 1016798-93-8
M. Wt: 196.27 g/mol
InChI Key: STDZMBLTRDSZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Osteoclastogenesis Inhibition and Bone Loss Prevention

N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, closely related to N-[3-(methylsulfanyl)phenyl]glycinamide, have shown potential in preventing osteoclastogenesis and estrogen-dependent bone loss. Specifically, PMSA-5-Cl prevented bone loss in an ovariectomized mouse model, suggesting potential therapeutic applications for postmenopausal osteoporosis (Cho et al., 2020).

Synthetic Equivalents for Tetrahydroisoquinoline Frameworks

N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide, related to the chemical structure , has been used as a synthetic equivalent for convenient access to 4-aryl-1,2,3,4-tetrahydroisoquinolines. This demonstrates its utility in organic synthesis and the development of pharmacologically active compounds (Kommidi et al., 2010).

Antiepileptic Activity of Glycinamide Derivatives

Glycinamide derivatives, including those structurally similar to N-[3-(methylsulfanyl)phenyl]glycinamide, have been investigated for their anticonvulsant activity. Certain lipophilic derivatives demonstrated significant activity in animal models, providing insights into the design of new antiepileptic drugs (Sussan et al., 1999).

Pharmacological Activity of Amide Derivatives

The synthesis and evaluation of amide and glycinamide derivatives have revealed moderate hypotensive and weak antiarrhythmic activities in animal models. These findings highlight the potential pharmacological applications of these compounds (Longobardi et al., 1985).

Thermoresponsive Hydrogels for Drug Delivery

Poly(N-acryloyl glycinamide), a compound related to N-[3-(methylsulfanyl)phenyl]glycinamide, has been used to form thermoresponsive hydrogels for localized, sustained drug delivery. This application is significant for administering and delivering drugs, especially those soluble in aqueous media (Boustta et al., 2014).

Mechanism of Action

Properties

IUPAC Name

2-amino-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDZMBLTRDSZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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